molecular formula C18H13ClN2OS2 B11410642 3-(3-chlorophenyl)-4-ethyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

3-(3-chlorophenyl)-4-ethyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11410642
M. Wt: 372.9 g/mol
InChI Key: SIODFQTXFUWJNV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a quinazoline moiety imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials, such as 3-chlorobenzaldehyde, ethylamine, and 2-aminothiazole.

    Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with ethylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with 2-aminothiazole under acidic conditions to form the thiazoloquinazoline core.

    Sulfur Incorporation:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets:

Properties

Molecular Formula

C18H13ClN2OS2

Molecular Weight

372.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C18H13ClN2OS2/c1-2-20-16-15(11-6-5-7-12(19)10-11)24-18(23)21(16)14-9-4-3-8-13(14)17(20)22/h3-10H,2H2,1H3

InChI Key

SIODFQTXFUWJNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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